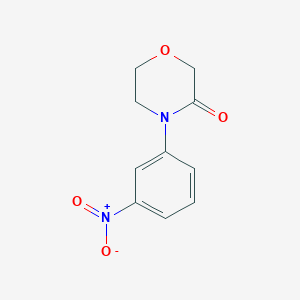

4-(3-Nitrophenyl)morpholin-3-one

Overview

Description

“4-(3-Nitrophenyl)morpholin-3-one” is a nitro compound that has been shown to be magnetic and show an operational chemical formula . It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .

Synthesis Analysis

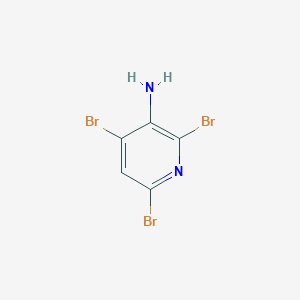

The synthesis of “this compound” involves several steps. In one method, 2-(2~chloroethoxy)acetic acid is reacted with 4-nitro-aniline with a phenylboronic acid catalyst . Then the 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure .Molecular Structure Analysis

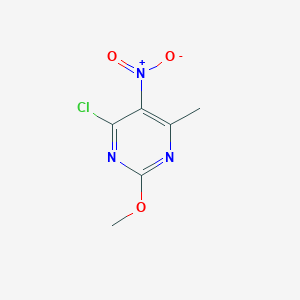

The molecular structure of “this compound” is characterized by a morpholinone ring which adopts a twist-chair conformation . The InChI code for this compound is1S/C10H10N2O4/c13-10-7-16-6-5-11 (10)8-1-3-9 (4-2-8)12 (14)15/h1-4H,5-7H2 . Chemical Reactions Analysis

The chemical reactions involving “this compound” include its transformation from 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide in a “one-pot” procedure . Another reaction involves the hydrogenation of “this compound” to get 4-(4-aminophenyl)morpholin-3-one .Physical and Chemical Properties Analysis

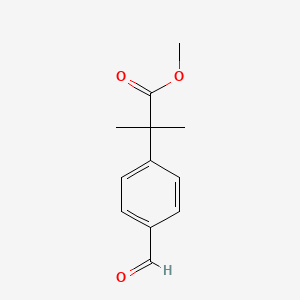

“this compound” has a molecular weight of 222.20 g/mol . It has a topological polar surface area of 75.4 Ų . The compound has no hydrogen bond donors and four hydrogen bond acceptors .Scientific Research Applications

Chemical Reaction Mechanisms and Synthesis

- Chemical Reactions and Kinetics: A study by Montecinos et al. (2017) explored the aminolysis reactions of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine, shedding light on reaction mechanisms and nucleofugality ratios. The research highlights the impact of water molecules on reaction outcomes, emphasizing the kinetic over thermodynamic factors in influencing the energy barriers of such reactions (Montecinos et al., 2017).

- Intermediate Synthesis: Linxiao Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of biologically active compounds. This work underlines the compound's significance in the development of small molecule inhibitors for anticancer research (Linxiao Wang et al., 2016).

- Wittig–SNAr Reactions: Research by Zian Xu et al. (2015) on the Wittig–SNAr approach to synthesizing derivatives of 4-(3-Nitrophenyl)morpholin-3-one as intermediates of aurora 2 kinase inhibitors highlights its utility in creating novel compounds with potential therapeutic applications (Zian Xu et al., 2015).

Safety and Hazards

“4-(3-Nitrophenyl)morpholin-3-one” is associated with several safety hazards. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Morpholin-3-one derivatives have been shown to effectively cause cell cycle arrest at the g1 phase , suggesting that they may target proteins involved in cell cycle regulation.

Mode of Action

It’s known that some morpholin-3-one derivatives can increase the levels of p53 and fas , proteins that play crucial roles in regulating the cell cycle and promoting apoptosis, respectively.

Pharmacokinetics

The compound’s molecular weight of 2221974 suggests that it

Properties

IUPAC Name |

4-(3-nitrophenyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10-7-16-5-4-11(10)8-2-1-3-9(6-8)12(14)15/h1-3,6H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYPJPFTRGWDID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3157025.png)

![2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene](/img/structure/B3157062.png)

![Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3157080.png)

![4-Amino-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3157092.png)